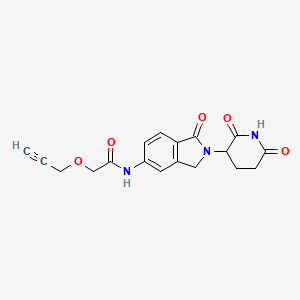
Lenalidomide-5'-acetamido-O-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-5’-acetamido-O-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by introducing additional functional groups that may improve its efficacy and specificity in targeting certain biological pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-acetamido-O-propargyl typically involves multiple steps, starting from lenalidomide. One common method includes the following steps:
Bromination: Bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: Condensation of 4-nitro-2,3-dihydroisoindol-1-one with 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the intermediate compound.
Hydrogenation: Hydrogenation of the intermediate compound using a palladium catalyst to reduce the nitro group to an amino group.
Acetylation and Propargylation: Acetylation of the amino group followed by propargylation to introduce the propargyl group.
Industrial Production Methods
Industrial production of Lenalidomide-5’-acetamido-O-propargyl involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for bromination and hydrogenation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Lenalidomide-5’-acetamido-O-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or a carboxylic acid.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The bromine atom in the intermediate can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or other nucleophiles in DMF.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Azido derivatives or other substituted products.
科学的研究の応用
Lenalidomide-5’-acetamido-O-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular pathways and protein interactions.
Medicine: Investigated for its potential to treat various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
Lenalidomide-5’-acetamido-O-propargyl exerts its effects by modulating the activity of the CRL4CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. Additionally, it may inhibit angiogenesis and promote apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced efficacy and reduced side effects.
Lenalidomide: The base compound from which Lenalidomide-5’-acetamido-O-propargyl is derived.
Uniqueness
Lenalidomide-5’-acetamido-O-propargyl is unique due to its additional functional groups, which may enhance its specificity and efficacy in targeting certain biological pathways. This makes it a promising candidate for further research and development in the treatment of various diseases.
特性
分子式 |
C18H17N3O5 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-2-prop-2-ynoxyacetamide |
InChI |
InChI=1S/C18H17N3O5/c1-2-7-26-10-16(23)19-12-3-4-13-11(8-12)9-21(18(13)25)14-5-6-15(22)20-17(14)24/h1,3-4,8,14H,5-7,9-10H2,(H,19,23)(H,20,22,24) |
InChIキー |
KJWNSADROQZEGD-UHFFFAOYSA-N |
正規SMILES |
C#CCOCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)
![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)
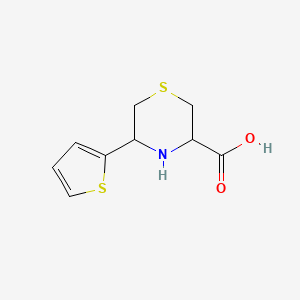

![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)
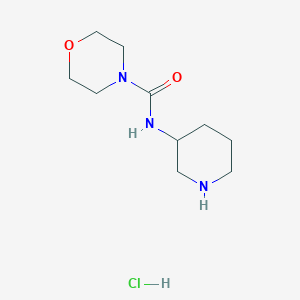
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)
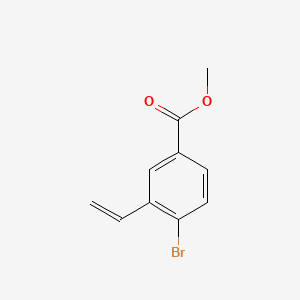
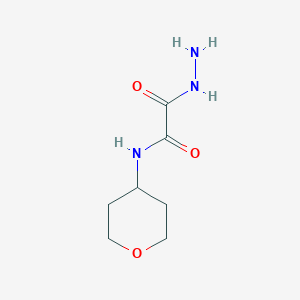
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
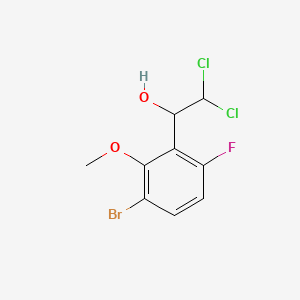
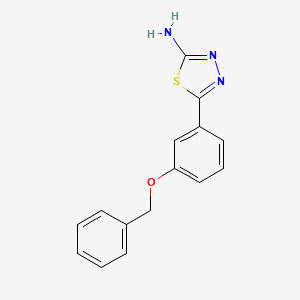
![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)
